molecular formula C12H22N2O2 B594485 tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1251010-30-6

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B594485
CAS No.: 1251010-30-6
M. Wt: 226.32
InChI Key: ARDLFRHCGVVGHP-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 6-azaspiro[3.4]octane-6-carboxylate with an amine source under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran, at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Scientific Research Applications

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .

Biological Activity

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1251010-30-6) is a compound belonging to the class of azaspiro compounds, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and infectious diseases. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. Key chemical properties include:

PropertyValue
LogP0.88
Polar Surface Area (Ų)56
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds2

These properties suggest a balance of hydrophilicity and lipophilicity, which may influence its bioavailability and interaction with biological targets.

Pharmacological Applications

Research indicates that compounds like this compound are being explored for their roles in:

  • Neurological Disorders : There is potential for development as a therapeutic agent targeting conditions such as depression and anxiety due to its possible effects on neurotransmitter modulation.
  • Infectious Diseases : The compound may serve as a scaffold for designing new antimicrobial agents .

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related azaspiro compounds have shown promising results in preclinical trials:

  • Study on Azaspiro Compounds : A study highlighted the efficacy of azaspiro derivatives in modulating opioid receptors, suggesting potential applications in pain management .
  • Synthesis and Evaluation : Another research effort synthesized various azaspiro derivatives and evaluated their biological activities, noting significant interactions with CNS receptors, which supports the hypothesis for this compound .

Synthesis

The synthesis of this compound typically involves the reaction of suitable azaspiro compounds with tert-butyl chloroformate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran . The reaction conditions are optimized to maximize yield and purity.

Properties

IUPAC Name

tert-butyl 3-amino-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(8-14)5-4-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDLFRHCGVVGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745371
Record name tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-30-6
Record name tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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